molecular formula C7H4ClFINO2 B3269652 Methyl 3-chloro-5-fluoro-6-iodopicolinate CAS No. 514798-20-0

Methyl 3-chloro-5-fluoro-6-iodopicolinate

Cat. No.: B3269652
CAS No.: 514798-20-0
M. Wt: 315.47 g/mol
InChI Key: FSZFXURKXGOMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-5-fluoro-6-iodopicolinate is a chemical compound with the molecular formula C7H4ClFINO2 It is a derivative of picolinic acid, characterized by the presence of chlorine, fluorine, and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-fluoro-6-iodopicolinate typically involves the halogenation of picolinic acid derivatives. One common method includes the following steps:

    Halogenation: Picolinic acid is first chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position.

    Fluorination: The chlorinated intermediate is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5-position.

    Iodination: Finally, the fluorinated intermediate undergoes iodination using iodine monochloride (ICl) to introduce the iodine atom at the 6-position.

    Esterification: The resulting compound is esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoro-6-iodopicolinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the halogens.

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced derivatives with decreased oxidation states.

Scientific Research Applications

Methyl 3-chloro-5-fluoro-6-iodopicolinate has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique halogenated structure.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-fluoro-6-iodopicolinate involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites or modulate receptor function by binding to specific receptor subtypes.

Comparison with Similar Compounds

Methyl 3-chloro-5-fluoro-6-iodopicolinate can be compared with other halogenated picolinic acid derivatives, such as:

    Methyl 3-chloro-5-fluoro-6-bromopicolinate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-chloro-5-fluoro-6-chloropicolinate: Similar structure but with an additional chlorine atom instead of iodine.

    Methyl 3-chloro-5-fluoro-6-methylpicolinate: Similar structure but with a methyl group instead of iodine.

The uniqueness of this compound lies in the presence of iodine, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-chloro-5-fluoro-6-iodopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFINO2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZFXURKXGOMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=N1)I)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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